molecular formula C10H14N2O2 B14537005 Ethyl (5-amino-2-methylphenyl)carbamate CAS No. 61962-71-8

Ethyl (5-amino-2-methylphenyl)carbamate

Cat. No.: B14537005
CAS No.: 61962-71-8
M. Wt: 194.23 g/mol
InChI Key: VDJGKXWWTLENND-UHFFFAOYSA-N
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Description

Ethyl (5-amino-2-methylphenyl)carbamate is a synthetic anthranilic acid derivative of significant interest in medicinal and coordination chemistry research. This compound serves as a versatile precursor and ligand. Its structure, featuring both carbamate and amino functional groups, makes it a valuable scaffold for constructing more complex molecules and for forming mixed-ligand metal complexes with elements like Cobalt(II) and Nickel(II). These complexes are actively investigated for their potential biological activities. Recent research highlights the promising antimicrobial properties of such metal complexes, particularly against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Listeria monocytogenes , and Klebsiella pneumoniae . The carbamate group is a recognized structural motif in drug discovery due to its favorable chemical and proteolytic stability, ability to penetrate cell membranes, and its role as a peptide bond mimic, which can enhance the pharmacokinetic properties of lead compounds . As a reagent, it is strictly for use in laboratory research settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61962-71-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(5-amino-2-methylphenyl)carbamate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI Key

VDJGKXWWTLENND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)N)C

Origin of Product

United States

Reactivity and Advanced Reaction Mechanisms of Aminoaryl Carbamates

Fundamental Reactivity of the Carbamate (B1207046) Functional Group

The carbamate group can be considered a hybrid of an amide and an ester, and its reactivity reflects this dual nature. nih.gov It is generally more reactive than amides but shares chemical similarities. nih.govnoaa.gov The stability of the carbamate group is attributed to resonance between the amide and carboxyl groups. nih.gov

Acyl-Transfer Reactions and Associated Mechanisms (e.g., Concerted vs. Stepwise Pathways)

Acyl-transfer reactions are central to the reactivity of carbamates. These reactions involve the transfer of the acyl group (R-C(O)-) from the carbamate to a nucleophile. The mechanism of this transfer can proceed through either a concerted or a stepwise pathway. quora.comyoutube.com

In a concerted mechanism , the bond-making and bond-breaking processes occur simultaneously in a single transition state. quora.comyoutube.com For acyl transfer, this would involve the concurrent formation of a bond between the nucleophile and the carbonyl carbon and the cleavage of the bond between the carbonyl carbon and the leaving group.

Conversely, a stepwise mechanism involves the formation of a distinct intermediate. quora.comyoutube.com In the context of carbamate acyl transfer, this typically involves the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses in a subsequent step, expelling the leaving group. researchgate.netresearchgate.netmasterorganicchemistry.com Nucleophilic acyl-transfer reactions most commonly proceed through a two-step mechanism involving a tetrahedral intermediate. usu.edu

The preferred pathway, concerted versus stepwise, is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For instance, the reaction of phenoxide anions with p-nitrophenyl acetate (B1210297) has been proposed to proceed through a concerted pathway. usu.edu

Hydrolytic Cleavage of Carbamate Esters

The hydrolysis of carbamate esters is a significant reaction, particularly in biological and environmental contexts. researchgate.netnih.gov This reaction can be catalyzed by acids or bases and generally involves the cleavage of the ester linkage. clemson.eduviu.ca

Under alkaline conditions, the hydrolysis of aryl carbamates can proceed through two primary mechanisms: a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (BAc2 mechanism) or an elimination-addition (E1cB) mechanism. researchgate.netrsc.org

BAc2 Mechanism: This is a stepwise mechanism involving the rate-determining formation of a tetrahedral intermediate. researchgate.net

E1cB Mechanism: This mechanism involves the initial abstraction of the proton from the nitrogen atom by a base, forming a carbamate anion. This is followed by the rate-limiting expulsion of the aryloxy leaving group to form a highly reactive isocyanate intermediate (R-N=C=O), which is then rapidly attacked by water. researchgate.netresearchgate.netacs.org

The operative mechanism is dependent on the structure of the carbamate, particularly the substituents on the nitrogen and the aryl ring. researchgate.netresearchgate.net For carbamates with a hydrogen on the nitrogen, the E1cB mechanism is often favored, especially with good leaving groups. clemson.edu

Reactivity of the Aromatic Amine Moiety in Ethyl (5-amino-2-methylphenyl)carbamate

The presence of a primary amino group on the phenyl ring significantly influences the reactivity of this compound.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

The amino group (–NH2) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgbyjus.comopenstax.orgmsu.edu This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. byjus.com Consequently, arylamines are highly reactive towards electrophiles. libretexts.orglibretexts.org

However, the high reactivity of arylamines can sometimes be a disadvantage, leading to polysubstitution. openstax.org For example, the reaction of aniline (B41778) with bromine water readily produces the 2,4,6-tribrominated product. openstax.org To control this reactivity, the amino group can be acetylated to form an amide, which is less activating but still ortho-, para-directing. libretexts.orgopenstax.org

In the case of this compound, the phenyl ring is substituted with three groups: a primary amino group, a methyl group, and a carbamate group. The directing effects of these groups will collectively determine the position of electrophilic attack. The amino group is a strong activating group, the methyl group is a weaker activating group, and the ethyl carbamate group is also an activating, ortho-, para-directing group, though its activating strength is less than that of the amino group. The interplay of these directing effects will govern the regioselectivity of electrophilic substitution reactions.

Nucleophilic Reactivity of the Primary Amino Group

The primary amino group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. quora.comlibretexts.org This allows it to react with a variety of electrophiles. libretexts.org The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com

However, in the case of aromatic amines like aniline, the nucleophilicity is reduced compared to aliphatic amines. This is because the lone pair on the nitrogen can be delocalized into the aromatic ring through resonance, making it less available to attack an electrophile. Despite this, the primary amino group in this compound can still participate in nucleophilic reactions, such as acylation and alkylation, under appropriate conditions.

Photochemical Transformations of Aryl Carbamates

Aryl carbamates can undergo various transformations upon exposure to light. acs.orgrsc.org The specific photochemical reactions depend on the structure of the carbamate and the reaction conditions. Photochemical reactions of carbamates can involve the cleavage of bonds within the carbamate moiety, leading to the formation of radical intermediates. nih.gov

For instance, the photolysis of some aryl carbamates can lead to the formation of carbamoyl (B1232498) radicals. nih.gov Additionally, dual nickel photocatalysis has been utilized for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light, highlighting the role of photochemistry in both the synthesis and transformation of these compounds. nih.govacs.org The photochemical behavior of aryl carbamates is an area of active research, with implications for their environmental fate and potential applications in organic synthesis. researchgate.netnih.gov

Table of Reaction Mechanisms

Reaction Type Mechanism Description
Acyl-Transfer Concerted Bond-making and bond-breaking occur in a single step.
Acyl-Transfer Stepwise Involves the formation of a tetrahedral intermediate.
Hydrolytic Cleavage BAc2 Nucleophilic attack by hydroxide to form a tetrahedral intermediate.

Table of Influencing Factors on Reactivity

Moiety Factor Effect on Reactivity
Carbamate Nucleophile Strength Stronger nucleophiles favor acyl-transfer.
Carbamate Leaving Group Ability Better leaving groups facilitate cleavage.
Aromatic Amine Ring Substituents Activating groups increase the rate of electrophilic substitution.

Photo-Fries Rearrangements and Fragmentation Pathways

Upon exposure to ultraviolet radiation, aryl carbamates can undergo a Photo-Fries rearrangement, a photochemical process that involves the migration of the carbamoyl group to the aromatic ring. wikipedia.org This reaction proceeds through a radical mechanism, initiated by the homolytic cleavage of the aryl C–O bond of the carbamate. dtic.mil

The process is believed to be controlled by the interplay of three electronic excited states: an aromatic ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a dissociative πσ* state along which the bond cleavage occurs. barbatti.org For this compound, this cleavage would generate a caged radical pair consisting of a 5-amino-2-methylphenyl radical and an ethoxycarbonylaminyl radical.

Within the solvent cage, these radicals can recombine in two primary ways:

Rearrangement: The carbamoyl moiety can attack the aromatic ring at the positions ortho or para to the original substitution point, yielding hydroxy aryl ketone analogues. For the target molecule, rearrangement would lead to the formation of aminobenzoate derivatives.

Fragmentation: The radical pair can undergo further reactions or escape the solvent cage, leading to fragmentation products. A common fragmentation pathway for N-phenylcarbamates is the formation of aniline derivatives. dtic.mil In the case of this compound, this would result in the formation of 2-methyl-1,4-benzenediamine.

The yields of the Photo-Fries products versus fragmentation products can be concentration-dependent. dtic.mil At higher concentrations, hydrogen-bonded aggregations may favor the rearrangement pathway, whereas at lower concentrations, fragmentation can become the exclusive route. dtic.mil

Table 1: Potential Products of the Photo-Fries Rearrangement and Fragmentation of this compound.
Reaction PathwayPotential ProductMechanism
Photo-Fries Rearrangement (Ortho)Ethyl (2-amino-5-hydroxy-4-methylphenyl)carbamateIntramolecular radical recombination
Photo-Fries Rearrangement (Para)Ethyl (5-amino-2-hydroxy-4-methylphenyl)carbamateIntramolecular radical recombination
Fragmentation2-methyl-1,4-benzenediamineRadical escape and hydrogen abstraction

Photosolvolysis and Photoreduction Processes

In the presence of nucleophilic solvents, the photochemical excitation of N-aryl carbamates can lead to photosolvolysis. This process often competes with the Photo-Fries rearrangement. The key intermediate in this pathway is a radical cation, which is formed upon photoionization. researchgate.net This radical cation is highly reactive and can be trapped by solvent molecules.

For this compound irradiated in a solvent mixture such as water and acetonitrile (B52724), the following processes could occur researchgate.net:

Photosolvolysis (with water): The radical cation can be trapped by water, leading to the formation of the corresponding phenol, in this case, 5-amino-2-methylphenol (B1213058).

Photo-Ritter Reaction (with acetonitrile): Trapping of the radical cation by acetonitrile can result in the formation of an N-arylacetamide derivative.

These reactions highlight the role of the solvent not just as a medium but as an active participant in the photochemical degradation pathway of aminoaryl carbamates.

Radical Reactions and Solvent Trapping Mechanisms

The radical intermediates generated during the photolysis of aminoaryl carbamates are central to their reactivity. The primary photochemical event, the N–C or O–C bond cleavage, produces radical species that are subject to various competing pathways, including rearrangement, fragmentation, and solvent trapping.

The mechanism of solvent trapping is particularly important in understanding the environmental fate of carbamate-based compounds. If the photogenerated radicals escape the initial solvent cage, they can react directly with the surrounding solvent molecules. A novel class of radical traps based on terminal alkenes with a nitroxide leaving group has been developed to detect such short-lived radicals, proceeding via a homolytic substitution reaction (SH2′). nih.gov

In the context of this compound, the formation of an intermediate radical cation can be followed by its capture by nucleophilic solvents like water or acetonitrile. researchgate.net This trapping prevents the radicals from participating in rearrangement or polymerization reactions, instead leading to defined solvolysis products. researchgate.net The efficiency of solvent trapping depends on the stability of the radical intermediates and the nucleophilicity of the solvent.

Electrochemical Behavior of Substituted Phenylcarbamates

The electrochemical properties of phenylcarbamates are determined by the redox-active sites within the molecule, primarily the aromatic system and the carbamate functional group. These properties can be investigated using techniques like cyclic voltammetry to understand electron transfer processes.

Redox Properties and Voltammetric Studies

The electrochemical behavior of carbamates has been explored through both theoretical calculations and experimental voltammetric studies. Quantum-chemical methods have been used to predict the redox potentials for the anodic oxidation of carbamates, which often occurs in a stepwise manner. nih.gov These theoretical values show a linear relationship with experimentally determined anodic peak potentials from cyclic voltammetry. nih.gov

For a substituted phenylcarbamate like this compound, several redox processes can be anticipated:

Anodic Oxidation: The molecule is expected to undergo oxidation at the aromatic ring, a process facilitated by the electron-donating amino and methyl groups. The carbamate nitrogen may also be involved. Studies on similar compounds suggest the possibility of two stepwise anodic oxidations. nih.gov

Cathodic Reduction: Voltammetric studies of other carbamates have shown a reduction peak that is often attributed to the carbonyl group within the carbamate linkage. semanticscholar.orgresearchgate.net The potential at which this reduction occurs can be influenced by factors such as the pH of the medium. semanticscholar.org

Cyclic voltammetry can be employed to determine the redox potentials, assess the reversibility of the electron transfer steps, and investigate the stability of the resulting radical ions.

Table 2: Predicted Electrochemical Properties and Voltammetric Behavior for this compound.
Electrochemical ProcessAffected MoietyExpected BehaviorInfluencing Factors
OxidationAromatic ring, Amino groupIrreversible or quasi-reversible anodic peaksSolvent, Supporting electrolyte
ReductionCarbamate carbonyl groupSingle cathodic peakpH of the medium

Electrocatalyzed Reactions Involving Carbamate Derivatives

Electrocatalysis provides environmentally friendly methods for chemical synthesis. While often focused on the synthesis of carbamates, these studies reveal the electrochemical conditions under which the carbamate functional group can be formed or modified.

Recent research has demonstrated the electrocatalytic synthesis of carbamates from CO2 and amines under mild conditions, avoiding the need for dehydrating agents or homogeneous catalysts. chemistryviews.org One such method employs atomically dispersed copper species on N-doped carbon nanosheets as an efficient electrocatalyst, achieving good yields and stability. chemistryviews.org Another approach involves an electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides. rsc.org

These electrosynthetic routes underscore the role of electrochemistry in activating precursors for carbamate formation. They demonstrate that the carbamate linkage can be constructed under electrochemical control, highlighting the redox activity of the participating functional groups. Such methodologies are part of a broader effort in green chemistry to utilize electricity and catalysts to drive valuable chemical transformations. rsc.org

Conformational Dynamics and Intramolecular Interactions in Carbamate Systems

The three-dimensional structure and flexibility of carbamates are governed by their conformational landscape and the non-covalent interactions within the molecule. These features are crucial for their chemical behavior and interactions with biological systems.

The carbamate functional group imposes a degree of conformational rigidity due to the delocalization of the nitrogen lone-pair electrons into the carbonyl group. nih.gov This is similar to an amide bond but with distinct properties. Unlike peptides, which strongly favor a trans amide bond, carbamates can have energetically stable cis configurations. nih.govacs.org

Key conformational features in carbamate systems include:

Syn and Anti Rotamers: Rotation around the C–O single bond of the ester group leads to different conformers. The anti rotamer is typically favored by 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors and acceptors allows for the formation of intramolecular hydrogen bonds that can stabilize specific conformations. nih.govacs.org In this compound, a hydrogen bond could form between a hydrogen atom of the 5-amino group and the carbonyl oxygen of the carbamate.

Computational methods, such as Density Functional Theory (DFT) combined with techniques like Non-Covalent Interaction (NCI) analysis, are used to explore the potential energy surface and visualize these weak interactions. nih.govchemrxiv.org Such analyses reveal that weak hydrogen bonds and other dispersive forces play a critical role in determining the most stable conformers of carbamate-containing molecules. acs.org The balance between these various conformers is influenced by the solvent, concentration, and temperature. nih.gov For this compound, the interplay between the substitution pattern on the aromatic ring and the flexible ethyl group would define its unique conformational preferences.

Syn/Anti Isomerism and Rotational Barriers

The carbamate C–N bond possesses a significant degree of double bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts rotation around the C–N bond, leading to the existence of syn and anti conformational isomers (rotamers). In the context of this compound, these isomers are defined by the relative orientation of the aryl group and the ethyl group about the C–N bond.

The barrier to this rotation is a critical parameter that dictates the rate of interconversion between the syn and anti forms. Studies on N-aryl carbamates have shown that the height of this rotational barrier is sensitive to the electronic nature of the substituents on the aromatic ring. nd.edu Electron-donating groups on the N-aryl ring tend to increase the rotational barrier (ΔG‡), while electron-withdrawing groups decrease it. nd.eduresearchgate.net This phenomenon can be attributed to the stabilization of the partial positive charge that develops on the nitrogen atom in the ground state due to resonance. Electron-donating groups enhance this charge stabilization, increasing the double bond character of the C-N bond and thus raising the energy required for rotation. nd.edu

For this compound, the phenyl ring is substituted with an amino group (-NH2) at the 5-position and a methyl group (-CH3) at the 2-position. Both of these groups are considered electron-donating. The amino group is a strong electron-donating group through resonance, while the methyl group is a weak electron-donating group through induction and hyperconjugation. The presence of these two electron-donating groups is expected to increase the rotational barrier around the C-N bond compared to an unsubstituted N-phenyl carbamate.

While the typical rotational barrier for an N-alkylcarbamate is approximately 16 kcal/mol, this is lowered to about 12.5 kcal/mol for an N-phenylcarbamate due to the electron-withdrawing nature of the phenyl ring itself. acs.orgnih.gov For this compound, the strong electron-donating nature of the amino and methyl groups would counteract this effect, leading to a predicted rotational barrier higher than that of unsubstituted ethyl N-phenylcarbamate.

Table 1: Typical Rotational Barriers for Carbamates

Carbamate Type Typical Rotational Barrier (ΔG‡) in kcal/mol Reference
N-Alkylcarbamate ~16 acs.orgnih.gov
N-Phenylcarbamate ~12.5 acs.orgnih.gov
N-(2-pyrimidyl)carbamates <9 nih.gov

The relative populations of the syn and anti rotamers are determined by their relative thermodynamic stabilities. In many N-aryl carbamates, the equilibrium is often a mixture of both isomers. nd.edu The exact preference for syn or anti conformation in this compound would depend on a subtle balance of steric and electronic factors, including potential intramolecular interactions.

Role of Hydrogen Bonding in Conformational Preference and Stability

Intramolecular hydrogen bonding can play a significant role in dictating the conformational preferences of molecules. In this compound, the presence of an amino group (-NH2) ortho to the carbamate functionality is not present, but the amino group in the meta position and the N-H of the carbamate itself can participate in hydrogen bonding.

Specifically, an intramolecular hydrogen bond could potentially form between the hydrogen atom of the carbamate N-H group and the nitrogen atom of the 5-amino group, or between a hydrogen of the 5-amino group and the carbonyl oxygen of the carbamate. The formation of such a hydrogen bond would create a pseudo-cyclic structure, which would significantly stabilize a particular conformation.

For a hydrogen bond to form between the carbamate N-H and the 5-amino group, the molecule would need to adopt a conformation that brings these two groups into proximity. This would likely favor one rotamer (syn or anti) over the other. The strength of such an intramolecular hydrogen bond depends on the geometry of the resulting ring and the acidity/basicity of the donor and acceptor groups. Theoretical and spectroscopic studies on related systems, such as 3-amino-4-methoxy benzamide, have shown evidence of weak intramolecular hydrogen bonding influencing molecular geometry. ias.ac.in

The formation of an intramolecular hydrogen bond can be detected experimentally through techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. In IR spectroscopy, the formation of a hydrogen bond typically leads to a red-shift (lowering of frequency) and broadening of the N-H stretching vibration band. researchgate.net In NMR spectroscopy, the chemical shift of the proton involved in the hydrogen bond is often deshielded (shifted to a higher ppm value) and shows a reduced temperature dependence. researchgate.net

Analysis of Resonance Structures and Electronic Delocalization

The electronic properties of this compound are heavily influenced by resonance and electronic delocalization involving the aromatic ring and its substituents. The interplay between the electron-donating amino and methyl groups and the carbamate functionality dictates the electron density distribution across the molecule.

The amino group at the 5-position is a powerful resonance-donating group. Its lone pair of electrons can be delocalized into the aromatic π-system. The methyl group at the 2-position is a weak electron-donating group via an inductive effect. The carbamate group itself has a dual nature; the nitrogen atom's lone pair delocalizes into the carbonyl (a resonance-donating effect within the functional group), while the carbonyl group is electron-withdrawing from the aromatic ring through resonance. libretexts.org

The key resonance structures for this compound illustrate this delocalization:

Delocalization from the 5-amino group: The lone pair on the amino nitrogen can be pushed into the ring, creating a negative charge at the ortho (positions 4 and 6) and para (position 2, where the methyl group is) carbons relative to the amino group. This increases the electron density of the aromatic ring.

Delocalization involving the carbamate nitrogen: The lone pair on the carbamate nitrogen is primarily delocalized towards the carbonyl oxygen, giving the C-N bond its double bond character. This nitrogen is also attached to the aromatic ring, and its ability to donate into the ring is modulated by the competing delocalization with the carbonyl.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Amino 2 Methylphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. The predicted spectra for ethyl (5-amino-2-methylphenyl)carbamate provide a unique fingerprint of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The ethyl group of the carbamate (B1207046) moiety would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling. The aromatic region would display signals for the three protons on the phenyl ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by their positions relative to the amino and carbamate substituents. The methyl group attached to the ring would appear as a sharp singlet. The protons of the amino (-NH₂) and carbamate (-NH-) groups would appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. A distinct signal is expected for each of the ten carbon atoms in the molecule. The carbonyl carbon (C=O) of the carbamate group would be found significantly downfield, typically in the 150-170 ppm range. The aromatic carbons would appear in the 110-150 ppm region, with their exact shifts influenced by the electronic effects of the substituents. The carbons of the ethyl group and the ring-bound methyl group would be found in the upfield region of the spectrum.

Isomerism analysis is critical. Any positional isomer of this compound would produce a distinctly different NMR spectrum. For instance, moving the amino group to a different position on the ring would alter the symmetry and electronic environment, leading to changes in the chemical shifts and, most diagnostically, the coupling patterns of the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Ethyl -CH₃~1.2 (triplet)~15Coupled to -CH₂ protons.
Ethyl -CH₂~4.1 (quartet)~61Coupled to -CH₃ protons.
Phenyl -CH₃~2.1 (singlet)~17Attached to the aromatic ring.
Aromatic H6.5 - 7.5-Complex splitting pattern expected.
Aromatic C-1 (with -NHCOO-)-~138Attached to the carbamate nitrogen.
Aromatic C-2 (with -CH₃)-~128Attached to the methyl group.
Aromatic C-3~7.0~130Aromatic CH.
Aromatic C-4~6.6~118Aromatic CH.
Aromatic C-5 (with -NH₂)-~145Attached to the amino group.
Aromatic C-6~6.5~115Aromatic CH.
Carbamate C=O-~155Carbonyl carbon.
Amino -NH₂~3.5 (broad singlet)-Chemical shift is variable.
Carbamate -NH-~8.0 (broad singlet)-Chemical shift is variable.

While ¹H and ¹³C NMR focus on the carbon-hydrogen framework, heteronuclear NMR techniques, such as Nitrogen-15 (¹⁵N) NMR, can provide direct insight into the electronic environment of other key atoms. For this compound, ¹⁵N NMR would be particularly valuable. The molecule contains two distinct nitrogen atoms: one in the primary amino group (-NH₂) and one in the carbamate linkage (-NHCOO-). These two nitrogens exist in different electronic environments and would therefore have different ¹⁵N chemical shifts. The carbamate nitrogen is part of an amide-like system where its lone pair is delocalized into the carbonyl group, resulting in a different electron density compared to the nitrogen of the aniline-like amino group. This difference can be quantified by ¹⁵N NMR, offering a sensitive probe of electronic effects and resonance within the molecule. While such experiments can be powerful, they are less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.

The dynamic behavior of molecules in solution can be investigated using concentration- and temperature-dependent NMR studies.

Concentration-Dependent Studies: The chemical shifts of protons involved in hydrogen bonding, such as the N-H protons of the amino and carbamate groups, are often sensitive to concentration. At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can lead to a downfield shift of the N-H signals. By tracking these shifts across a range of concentrations, the extent and nature of hydrogen bonding can be inferred.

Temperature-Dependent Studies: Variable-temperature NMR can reveal information about conformational dynamics. nih.gov Carbamates can exhibit restricted rotation around the C-N bond due to its partial double-bond character, similar to amides. nih.gov This can sometimes lead to the observation of distinct conformers (rotamers) at low temperatures. As the temperature is increased, the rate of rotation increases, causing the signals for the different conformers to coalesce into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated, providing quantitative data on the molecule's conformational flexibility. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying functional groups. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of both the primary amine and the secondary amide (carbamate) will appear in the region of 3200-3500 cm⁻¹. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amide (-NH-) shows one. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group is expected around 1680-1720 cm⁻¹. The C-O stretching of the carbamate will appear in the 1200-1300 cm⁻¹ region. Additionally, bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (around 1450-1600 cm⁻¹) would be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. cardiff.ac.uk Therefore, the aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also typically observable. Theoretical calculations on similar molecules like methylphenylcarbamate show that combining IR and Raman data provides a more complete picture of the vibrational modes. researchgate.net

Table 2: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
N-H Stretch (Amine & Carbamate)3200 - 3500IR, RamanOften broad in IR; two bands for -NH₂.
Aromatic C-H Stretch3000 - 3100IR, RamanCharacteristic of the phenyl ring.
Aliphatic C-H Stretch2850 - 2980IR, RamanFrom ethyl and methyl groups.
C=O Stretch (Carbamate)1680 - 1720IR (Strong), RamanKey functional group identifier.
Aromatic C=C Ring Stretch1450 - 1600IR, RamanMultiple bands expected.
N-H Bend1550 - 1650IRBending vibration of the N-H bonds.
C-O Stretch (Carbamate)1200 - 1300IRStretching of the ester-like C-O bond.
C-N Stretch1180 - 1360IRStretching of the carbamate and amine C-N bonds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Process Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is determined by its chromophores: the substituted benzene (B151609) ring and the carbamate group. The benzene ring is the primary chromophore and is expected to exhibit π → π* transitions. The presence of the amino (-NH₂) and carbamate (-NHCOOR) substituents, both of which have lone pairs of electrons on the nitrogen atoms, will act as auxochromes. These groups can donate electron density into the aromatic ring, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum for a related compound, o-toluidine, shows absorption maxima around 235 nm and 285 nm, and similar transitions are expected for the title compound. nist.gov The carbonyl group of the carbamate also has non-bonding electrons (n electrons) and can undergo weaker n → π* transitions. This technique is highly useful for quantitative analysis and for monitoring processes that involve changes in the electronic structure, such as photochemical reactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₄N₂O₂), the exact molecular weight can be calculated, which would be confirmed by the molecular ion peak (M⁺˙) in a high-resolution mass spectrum. The molecular ion peak for this compound would have an odd nominal mass, consistent with the nitrogen rule (a molecule with an even number of nitrogen atoms has an even nominal molecular weight). Correction: With two nitrogen atoms, the molecular weight is expected to be an even number. The calculated molecular weight is 194.23 g/mol .

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern for the isomeric compound ethyl N-(2-methylphenyl)carbamate provides a useful reference. nist.gov Key fragmentation pathways for the title compound are expected to include:

Loss of the ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion corresponding to [M - 45]⁺.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty-type rearrangement, leading to a fragment of [M - 28]⁺.

Alpha-cleavage: Cleavage of the bond adjacent to the amino group or the carbamate linkage.

Cleavage of the carbamate group: This can lead to the formation of a 5-amino-2-methylphenyl isocyanate radical cation or a related fragment.

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the atoms.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
194[C₁₀H₁₄N₂O₂]⁺˙Molecular Ion (M⁺˙)
179[M - CH₃]⁺Loss of a methyl radical (less likely)
166[M - C₂H₄]⁺˙McLafferty rearrangement (loss of ethylene)
149[M - OCH₂CH₃]⁺Loss of an ethoxy radical
122[H₂N(CH₃)C₆H₄NH]⁺˙Cleavage of the carbamate ester
121[H₂N(CH₃)C₆H₃NH]⁺Loss of H from the above fragment
106[H₂N(CH₃)C₆H₄]⁺Cleavage and rearrangement

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles based on experimental X-ray diffraction, cannot be provided at this time.

While crystallographic data for related carbamate derivatives exists, extrapolation of such information would not provide a scientifically accurate or definitive structural determination for the specific molecule of interest. The precise arrangement of atoms and molecules in the crystal lattice is highly dependent on the exact chemical structure and the conditions of crystallization. Without experimental data for this compound, any discussion on its crystal packing, hydrogen bonding network, or other solid-state features would be speculative.

Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound is required to elucidate its definitive solid-state structure.

Computational Chemistry Investigations of Ethyl 5 Amino 2 Methylphenyl Carbamate and Analogous Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of carbamate (B1207046) systems. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular inquiries.

DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Ethyl (5-amino-2-methylphenyl)carbamate and its analogues, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.govsemanticscholar.org

Once the geometry is optimized, an electronic structure analysis can be performed. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, in a study of 178 carbamate-based compounds, HOMO energies were found to range from –1.23 to 1.83 eV, with LUMO energies from 6.05 to 9.96 eV, resulting in a mean energy gap of 8.08 eV. nih.gov The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. Substituents on the phenyl ring significantly influence these electronic properties; electron-donating groups (like the amino and methyl groups in the target molecule) tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy. libretexts.orgrsc.org

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Carbamate Analogues. nih.gov
DescriptorTypical Value Range (eV)Significance
EHOMO-1.23 to 1.83Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
ELUMO6.05 to 9.96Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
Energy Gap (ΔE)~8.08 (mean)Relates to the chemical stability of the molecule; a larger gap implies higher stability.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction pathways. researchgate.net This is particularly valuable for understanding the formation of carbamates, for example, from the reaction of an amine with carbon dioxide or the palladium-catalyzed synthesis from an alcohol and a chloroformate. mdpi.comresearchgate.net

Computational studies can identify and characterize the structures of transient species, including key intermediates and transition states. mdpi.comnih.govnih.gov For the reaction of CO2 with amines to form carbamates, DFT studies have explored mechanisms involving the formation of a zwitterionic intermediate. researchgate.netacs.org The calculations provide the geometries of these fleeting structures and, crucially, the activation energies (Ea) associated with each step of the reaction. researchgate.netaps.org For example, in the reaction of monoethanolamine (MEA) with CO2, the activation barrier for the formation of the zwitterionic intermediate was calculated to be 0.20 eV. acs.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. mdpi.comresearchgate.net These computational insights are critical for optimizing reaction conditions and catalyst design. mdpi.comnih.gov

Table 2: Calculated Activation Energies for Steps in Carbamate Formation Reactions.
Reaction SystemReaction StepCalculated Activation Energy (Ea)Reference
CO2 + Monoethanolamine (MEA)Zwitterion Formation0.20 eV acs.org
CO2 + 2-amino-2-methyl-1-propanol (B13486) (AMP) (in COSMO solvent model)Carbamate Formation Barrier8.01 kcal/mol researchgate.net
Iridium-Catalyzed Allylic SubstitutionAttack on Benzylic Carbon (TSBC)17.6 kcal/mol nih.gov
Iridium-Catalyzed Allylic SubstitutionAttack on Terminal Carbon (TSBC(t))19.1 kcal/mol nih.gov

A powerful application of DFT is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental reality. DFT calculations can accurately compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govphyschemres.org

For carbamate pesticides like carbaryl (B1668338) and carbofuran, DFT calculations using the B3LYP functional and 6-31G(d,p) basis set have been shown to produce theoretical Raman spectra that match well with experimental data. nih.gov This allows for the confident assignment of vibrational peaks to specific molecular motions. nih.gov Similarly, studies on aryl (trichloroacetyl)carbamate derivatives have demonstrated an excellent correlation between DFT-calculated 1H and 13C NMR chemical shifts and experimental values, confirming the computed molecular structures. physchemres.org This validation is crucial, as it provides strong evidence that the computationally determined geometries and electronic structures are accurate representations of the real molecules. nih.govphyschemres.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment, particularly in solution. rsc.org

For aromatic molecules like this compound, MD simulations can explore the rotational barriers around single bonds, such as the C–N bond of the carbamate group or the bond connecting the carbamate to the phenyl ring. This provides insight into the molecule's flexibility and the different conformations it can adopt in solution. nih.gov Cosolvent MD simulations, where organic probe molecules are added to the aqueous phase, have been used to investigate the conformational transitions of aromatic cages in proteins that bind to methylated amino acids, a system analogous to the binding pockets targeted by some carbamate-containing molecules. nih.gov Ab initio MD simulations have also been employed to study the interconversion of species in the CO2 + aqueous amine reaction, observing spontaneous proton transfers and the formation of carbamic acid intermediates from zwitterions via pathways involving bulk water molecules. researchgate.neturegina.ca

Advanced Quantum Chemical Studies on Reactivity, Selectivity, and Electronic Effects

Beyond standard DFT, advanced quantum chemical studies provide deeper insights into the factors governing the reactivity and selectivity of carbamates. These investigations often focus on the subtle electronic effects exerted by substituents on the aromatic ring. nih.gov

The amino (–NH2) and methyl (–CH3) groups on this compound are both electron-donating. libretexts.org The amino group donates electrons strongly through resonance (mesomeric effect), while the methyl group donates weakly through induction and hyperconjugation. libretexts.org These effects increase the electron density of the aromatic ring, making it more "activated" towards electrophilic aromatic substitution and influencing the regioselectivity of such reactions. libretexts.org Computational studies can quantify these effects by calculating atomic charges, electrostatic potential maps, and correlating calculated properties with empirical parameters like Hammett constants (σ). rsc.orgnih.gov For substituted phenyl benzoates, it has been shown that electronic effects of substituents on one aromatic ring systematically modify the sensitivity of the carbonyl group to the electronic effects of substituents on the other ring. nih.gov Such cross-interaction studies are crucial for understanding how remote functional groups can modulate the reactivity of the carbamate moiety.

Solvation Models and Aggregation Behavior (e.g., Lithium Carbamate Analogues)

The behavior of molecules in solution can be significantly different from their behavior in the gas phase. Computational solvation models are used to account for the effects of the solvent. wikipedia.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (CPCM, IEF-PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgacs.orgnih.govfaccts.de These models are effective for calculating how a solvent stabilizes charges and influences reaction barriers. researchgate.netresearchgate.net For example, DFT calculations on the formation of carbamate from CO2 and 2-amino-2-methyl-1-propanol (AMP) showed that the reaction barrier was significantly lower in the COSMO solvation model (8.01 kcal/mol) compared to the gas phase, highlighting the crucial role of the solvent. researchgate.net

In addition to solvation, many organometallic compounds, including analogues of carbamates, exhibit aggregation. Lithium carbamates, which are useful synthetic intermediates, are known to form aggregates like dimers, tetramers, or higher-order structures in solution. cuny.edulongdom.orgcuny.edu Computational studies using DFT have been vital in understanding the structures and stability of these aggregates. cuny.edulongdom.org Calculations can predict the geometries of monomers, dimers, and tetramers and determine their relative energies, revealing the most stable aggregation state under different conditions (gas phase vs. ethereal solvents like THF). cuny.edulongdom.org For example, a sterically hindered lithium phenyl carbamate was calculated to exist primarily as a solvated monomer in THF, whereas less hindered analogues form dimers or tetramers. longdom.orgcuny.edu Understanding this aggregation behavior is critical, as it directly impacts the nucleophilicity and reactivity of the organolithium species. cuny.eduacs.org

Table 3: Computationally Studied Aggregation States of Lithium Carbamate Analogues. cuny.edulongdom.org
Carbamate SystemPhase/SolventPredominant Aggregation State (Calculated)
LiCH2OCON(CH3)2Gas PhaseTetramer
LiCHPhOCON(CH3)2 (sterically hindered)Gas PhaseDimer
LiCHPhOCON(CH3)2 (sterically hindered)Ether or THFMonomer (solvated)

Chiral Properties and Enantioselective Transformations Involving Substituted Phenylcarbamates

Principles of Chiral Recognition in Phenylcarbamate Derivatives

The ability of substituted phenylcarbamate derivatives, particularly those of polysaccharides like cellulose (B213188) and amylose (B160209), to distinguish between enantiomers is fundamental to their application in chiral separations. rsc.org The primary mechanism of chiral recognition is the formation of transient diastereomeric complexes between the chiral stationary phase (CSP) and the enantiomers of the analyte. researchgate.net The stability of these complexes differs for each enantiomer, leading to differential retention times in chromatography.

The key interactions governing this recognition are non-covalent, including hydrogen bonds, dipole-dipole interactions, and π-π stacking. The carbamate (B1207046) group itself is crucial, with the N-H and C=O moieties acting as effective hydrogen bond donors and acceptors. The substituents on the phenyl ring play a significant role in modulating the enantioselectivity. nih.gov The nature, number, and position of these substituents influence the electronic and steric environment of the carbamate, thereby affecting its interaction with the analyte. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the strength of dipole-dipole and hydrogen bonding interactions.

Furthermore, the regular and ordered higher-order structure of the polysaccharide backbone, upon which the phenylcarbamate groups are attached, creates a well-defined chiral environment. researchgate.net This helical structure positions the phenylcarbamate pendants in a specific spatial arrangement, forming chiral grooves and cavities where the analyte can bind. The combination of these precisely arranged interaction sites is responsible for the high degree of enantioselectivity observed in these materials. researchgate.net

Application as Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Derivatives of polysaccharides coated with phenylcarbamates are among the most powerful and widely used chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net These CSPs have demonstrated excellent enantioselectivity for a vast range of racemic compounds. mdpi.com Cellulose and amylose derivatives bearing substituents such as 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate are particularly effective and form the basis of many commercial CSPs. nih.gov

The performance of these CSPs is influenced by several factors, including the mobile phase composition and the specific structure of the analyte. researchgate.netresearchgate.net For example, in normal-phase HPLC, mixtures of hexane (B92381) and an alcohol like 2-propanol are common mobile phases, and adjusting the alcohol concentration can significantly impact retention and resolution. nih.gov The enantiorecognition ability is highly dependent on the structure of the phenylcarbamate selector and the analyte. researchgate.net For instance, cellulose tris(5-fluoro-2-methylphenylcarbamate) has been shown to achieve complete baseline separation of the enantiomers of 1,1'-bi-2-naphthol. mdpi.com

Novel CSPs are continuously being developed by chemically bonding these polysaccharide derivatives to supports like silica (B1680970) or polymer beads, which enhances their stability and expands the range of usable solvents. researchgate.net

Chiral Stationary Phase (CSP)Racemic Compound SeparatedResolution (Rs)Reference
Cellulose tris(5-fluoro-2-methylphenylcarbamate)1,1'-bi-2-naphtholComplete baseline separation mdpi.com
Teicoplanin Aglycone-based CSPAlkoxy derivatives of phenylcarbamic acid0.65 to 2.90 researchgate.net
Cellulose 2,3-bis(4-methylphenylcarbamate)-6-(3-chloro-4-methylphenylcarbamate)Various racemates (e.g., Tröger's base)Good resolution for multiple racemates nih.gov
Phenylcarbamate-propyl-beta-CD based CSPVariety of racemic analytesEffective enantioselectivity mdpi.com

Chiral Fluorescent Sensing Applications with Carbamate Derivatives

Beyond chromatography, phenylcarbamate derivatives are being explored as chiral fluorescent sensors. This application leverages the principle that the interaction between a chiral fluorescent host (the sensor) and a chiral guest (the analyte) can lead to an enantioselective change in the fluorescence signal.

Recent research has focused on synthesizing polysaccharide phenylcarbamate derivatives that bear bulky, π-conjugated fluorophore pendants. researchgate.net These sensors can exhibit a significant difference in fluorescence quenching or enhancement when interacting with different enantiomers of a chiral analyte. This difference, known as the enantiomeric fluorescence difference ratio (ef), is a measure of the sensor's recognition efficiency. researchgate.net

For example, a cellulose derivative with bulky 4-(2-benzothienyl)phenylcarbamate substituents demonstrated excellent enantioselective fluorescence quenching when exposed to the enantiomers of 1-phenylethylamine. researchgate.net The helical structure of the cellulose backbone arranges these bulky fluorophores into a specific chiral domain, which is crucial for the efficient chiral recognition and the resulting differential fluorescent response. researchgate.net This approach provides a sensitive method for determining the enantiomeric composition of chiral compounds. researchgate.net

Chiral Fluorescent SensorChiral Analyte (Quencher)Enantiomeric Fluorescence Difference Ratio (ef)Reference
Amylose benzofuranylphenylcarbamates (Amy-2)3-amino-3-phenylpropan-1-ol164.35 researchgate.net
Cellulose tris(2-benzothienylformate) (Cel-3)α-methylbenzylamine37.16 researchgate.net
Cellulose 4-(2-benzothienyl)phenylcarbamate (Cel-1)1-phenylethylamineGood enantioselective fluorescence quenching researchgate.net

Enantioselective Synthesis of Carbamate Compounds (e.g., Iridium-catalyzed Allylic Carbamate Formation)

The enantioselective synthesis of chiral carbamates is a vital area of organic chemistry, as these compounds are important intermediates and protecting groups in the synthesis of pharmaceuticals and other bioactive molecules. A prominent method for achieving this is the iridium-catalyzed asymmetric allylation of carbamates. nih.govrsc.org

This reaction involves the direct coupling of a simple carbamate, such as BocNH₂, with an achiral allylic carbonate in the presence of a chiral iridium catalyst. nih.govrsc.org The process yields branched, carbamate-protected primary allylic amines with high levels of both regioselectivity and enantioselectivity. nih.gov Typical enantiomeric excess (ee) values are very high, often averaging 98% ee. rsc.org

The reaction proceeds under mild conditions and is notable for its broad scope, accommodating various carbamate protecting groups like Cbz, Fmoc, and Troc. nih.gov The catalyst, often a metallacyclic iridium complex with a labile ligand, is key to controlling the stereochemical outcome of the reaction. rsc.org This method provides a direct and efficient route to valuable chiral building blocks that might otherwise be difficult to access. nih.govnih.gov

Carbamate NucleophileAllylic ElectrophileProduct TypeEnantioselectivityReference
BocNH₂Aryl-substituted allylic carbonatesBranched protected primary allylic amineHigh (avg. 98% ee) rsc.org
FmocNH₂Heteroaryl-substituted allylic carbonatesBranched protected primary allylic amineHigh (avg. 98% ee) rsc.org
CbzNH₂Alkyl-substituted allylic carbonatesBranched protected primary allylic amineHigh (avg. 98% ee) rsc.org
Aryl Enamides / EnecarbamatesRacemic secondary allylic alcoholsHomoallylic ketonesExcellent enantioselectivities nih.gov

Biochemical Transformations and Enzymatic Interactions Relevant to Carbamate Structures

Microbial Degradation Pathways of Carbamate (B1207046) Structures

Microbial degradation is a significant process for the removal of carbamate compounds from the environment. nih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade various carbamate pesticides. researchgate.net The primary mechanism of microbial degradation of carbamates involves the hydrolysis of the carbamate ester linkage. This initial step is often followed by the degradation of the resulting aromatic and aliphatic moieties.

For aromatic carbamates, the degradation pathway typically proceeds through the formation of corresponding phenols and methylamine. For instance, the microbial degradation of carbaryl (B1668338), an N-methylcarbamate with a naphthyl aromatic group, leads to the formation of 1-naphthol, which is then further metabolized. researchgate.net While specific microbial degradation pathways for Ethyl (5-amino-2-methylphenyl)carbamate have not been extensively documented, it is anticipated that a similar hydrolytic cleavage of the carbamate bond would occur, yielding 5-amino-2-methylphenol (B1213058), ethanol (B145695), and carbon dioxide.

Table 1: Examples of Microorganisms Involved in Carbamate Degradation

MicroorganismCarbamate DegradedKey Enzyme/Pathway
Pseudomonas sp.CarbofuranCarbamate hydrolase
Arthrobacter sp.AldicarbAldicarb sulfoxidase, Carbamate hydrolase
Trichoderma sp.CarbendazimBenzimidazole carbamate hydrolysis
Novosphingobium sp.CarbofuranHydrolysis of carbamate linkage and ether linkage

Enzymatic Hydrolysis of Carbamate Linkages

The enzymatic hydrolysis of the carbamate linkage is a key step in the metabolism and degradation of this class of compounds. This reaction is catalyzed by several types of hydrolases.

Carboxylesterases (CEs) are a superfamily of enzymes that play a critical role in the hydrolysis of ester-containing compounds, including carbamates. nih.govnih.gov These enzymes are widely distributed in mammals, particularly in the liver and small intestine, and are involved in the detoxification of xenobiotics and the activation of prodrugs. nih.govnih.gov The hydrolysis of a carbamate by a carboxylesterase results in the formation of an alcohol, an amine, and carbon dioxide. researchgate.net For this compound, carboxylesterase-mediated hydrolysis would cleave the ester bond, leading to the release of 5-amino-2-methylphenol and ethyl N-methylcarbamic acid, which is unstable and decomposes to ethylamine (B1201723) and carbon dioxide. A study on a structurally related compound, ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate, demonstrated that one of its metabolites was formed through the cleavage of the ethyl carbamate moiety, a reaction likely catalyzed by carboxylesterases. nih.gov

Besides carboxylesterases, other esterases and even proteases can contribute to the hydrolysis of carbamate linkages. Some proteases, for instance, have been shown to exhibit esterase activity and can hydrolyze certain carbamates. The broad substrate specificity of some of these enzymes allows them to act on a variety of chemical structures, including the carbamate functional group. While specific studies on the interaction of this compound with a wide range of esterases and proteases are limited, the general enzymatic activity of these protein families towards carbamates is well-established.

Ureases (EC 3.5.1.5) and urethanases (EC 3.5.1.75) are enzymes that specifically catalyze the hydrolysis of urea (B33335) and urethane (B1682113) (ethyl carbamate), respectively. nih.govnih.gov Urethanases can hydrolyze the carbamate bond of ethyl carbamate to produce ethanol, ammonia, and carbon dioxide. nih.gov While the primary substrate for urethanase is ethyl carbamate, some of these enzymes may exhibit broader substrate specificity and could potentially hydrolyze other carbamate derivatives. However, no activity was found with urease from jack beans on certain amino acid carbamates. nih.gov The potential role of ureases and urethanases in the metabolism of substituted aromatic carbamates like this compound is an area that requires further investigation.

Phase I and Phase II Metabolic Enzyme Involvement in Xenobiotic Biotransformation of Carbamates

The biotransformation of xenobiotics, including carbamates, in higher organisms typically occurs in two phases: Phase I and Phase II metabolism. These processes primarily take place in the liver.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For carbamates, the primary Phase I reaction is the hydrolysis of the ester linkage, as discussed previously, which is often catalyzed by carboxylesterases. Additionally, the aromatic ring of compounds like this compound can undergo oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 monooxygenases. The amino group on the phenyl ring can also be a site for metabolic reactions.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. The hydroxyl group of the 5-amino-2-methylphenol, formed after the hydrolysis of this compound, would be a primary site for Phase II conjugation reactions, such as glucuronidation or sulfation. The amino group could also undergo acetylation.

Table 2: Overview of Phase I and Phase II Metabolism of Carbamates

Metabolic PhaseReaction TypeKey Enzymes InvolvedPotential Metabolites of this compound
Phase I HydrolysisCarboxylesterases (e.g., hCE1, hCE2)5-amino-2-methylphenol, Ethanol, Carbon Dioxide
OxidationCytochrome P450 (CYP) enzymesHydroxylated derivatives of the aromatic ring
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)5-amino-2-methylphenol-O-glucuronide
SulfationSulfotransferases (SULTs)5-amino-2-methylphenol-O-sulfate
AcetylationN-acetyltransferases (NATs)N-acetyl-5-amino-2-methylphenol

Emerging Research Directions and Advanced Applications of Ethyl 5 Amino 2 Methylphenyl Carbamate

Carbamate (B1207046) Derivatives as Protecting Groups in Complex Organic Synthesis (e.g., Peptide Synthesis)

In the intricate field of multi-step organic synthesis, the selective protection and deprotection of reactive functional groups is a cornerstone of strategy. researchgate.net Amines, being nucleophilic and basic, often require protection to prevent undesirable side reactions. chem-station.com The carbamate functional group is a popular and effective choice for protecting amines, offering a balance of stability across a range of reaction conditions and reliable methods for removal. masterorganicchemistry.comnih.gov This strategy is indispensable in areas like peptide synthesis, where precise control over amide bond formation is required. researchgate.netchem-station.com

The utility of carbamates as protecting groups stems from their ability to decrease the nucleophilicity and basicity of the amine nitrogen. masterorganicchemistry.com This is achieved by the electron-withdrawing effect of the adjacent carbonyl group. chem-station.com The choice of the R-group on the carbamate's oxygen atom dictates the specific conditions required for its removal, allowing for orthogonal strategies where one protecting group can be removed selectively in the presence of others. chem-station.com

Table 1: Common Carbamate Protecting Groups in Organic Synthesis

Protecting Group Abbreviation Structure Typical Deprotection Conditions
tert-Butoxycarbonyl Boc Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.comcreative-peptides.com
Benzyloxycarbonyl Cbz or Z Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) masterorganicchemistry.comcreative-peptides.com
9-Fluorenylmethyloxycarbonyl Fmoc Mild base (e.g., Piperidine in DMF) masterorganicchemistry.comcreative-peptides.com

While Ethyl (5-amino-2-methylphenyl)carbamate itself is not a standard protecting group, its structure contains the essential carbamate functionality. The ethyl carbamate group on the molecule could theoretically serve to protect the aniline (B41778) nitrogen to which it is attached, while the free primary amino group at the 5-position remains available for subsequent reactions. This bifunctionality makes it and related structures valuable intermediates in the synthesis of more complex molecules.

Applications in Functional Materials Chemistry

The carbamate linkage is fundamental to the production of a vast array of polymeric materials, coatings, and adhesives. The principles of carbamate chemistry are central to these applications.

Polyurethanes are a major class of polymers characterized by the presence of repeating carbamate (or urethane) linkages in their backbone. nih.gov It is important to note that while the compound class is named "polyurethane," simple molecules like ethyl carbamate are not direct components of these polymers. wikipedia.org Instead, polyurethanes are typically synthesized through the polyaddition reaction of a di- or poly-isocyanate with a di- or poly-alcohol (polyol). nih.gov

The reaction between the isocyanate group (-N=C=O) and the hydroxyl group (-OH) forms the characteristic carbamate linkage (-NH-C(=O)-O-). The properties of the resulting polyurethane—ranging from flexible foams to rigid elastomers and durable coatings—are determined by the specific chemical structures of the isocyanate and polyol monomers used.

Carbamate-functional polymers are extensively used in high-performance coatings, particularly in the automotive industry. paint.org These coatings are prized for their excellent durability, hardness, gloss, and resistance to environmental factors like acid rain (environmental etch), UV radiation, and physical damage such as scratches. paint.orggoogle.com

These advanced coatings are typically thermosetting systems, meaning they cure through a chemical reaction initiated by heat. paint.org The system consists of a carbamate-functional resin and a crosslinking agent. google.com The crosslinker, often an aminoplast resin like a melamine-formaldehyde resin, has functional groups (e.g., active methylol or methylalkoxy groups) that react with the carbamate groups on the polymer backbone to form a highly crosslinked, three-dimensional network. google.com This robust network is responsible for the coating's superior protective properties.

Researchers focus on developing carbamate-functional resins that improve specific properties like intercoat adhesion, which is the ability of one layer of paint to stick to another. google.com The structure of the resin, including the polymer backbone and the density of carbamate groups, can be tailored to achieve desired performance characteristics. google.com However, undesirable side reactions can sometimes occur during the curing of epoxy-amine coatings in humid conditions, where atmospheric carbon dioxide and water react with amine curing agents to form a surface defect also known as carbamate blush. viacor.de

Surface Chemistry and Adsorption Phenomena (e.g., Corrosion Inhibition Mechanisms)

Compounds containing heteroatoms like nitrogen and oxygen, particularly within aromatic or heterocyclic ring systems, are often effective corrosion inhibitors for metals in acidic environments. jmaterenvironsci.comresearchgate.net The efficacy of these inhibitors is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com

The mechanism of inhibition by molecules structurally related to this compound involves the interaction of the molecule's functional groups with the metal surface. The process can be described as follows:

Adsorption: The inhibitor molecules displace water and other corrosive species from the metal surface. This adsorption is facilitated by the presence of electron-rich centers.

Electron Donation: The nitrogen and oxygen atoms in the amino and carbamate groups possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel).

π-System Interaction: The aromatic ring provides a source of π-electrons that can also interact with the metal surface, strengthening the adsorption.

Barrier Formation: The adsorbed layer of inhibitor molecules creates a physical barrier, blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com

Studies on related compounds, such as ethyl 5-amino-1-((8-hydroxyquinolin-5-yl) methyl)-1H-1,2,3-triazole-4-carboxylate, have demonstrated high inhibition efficiencies (over 90%) for carbon steel in hydrochloric acid. jmaterenvironsci.com Electrochemical measurements confirm that such inhibitors act as mixed-type inhibitors, meaning they reduce the rates of both anodic and cathodic processes. jmaterenvironsci.comresearchgate.net The strength and mode of adsorption (physisorption or chemisorption) can be evaluated using adsorption isotherms, such as the Langmuir isotherm. researchgate.net

Table 2: Research Findings on Corrosion Inhibition by Related Carbamate/Amine Derivatives

Inhibitor Compound Metal/Medium Inhibition Efficiency (η%) Inhibition Type Adsorption Isotherm
Ethyl 5-amino-1-((8-hydroxyquinolin-5-yl) methyl)-1H-1,2,3-triazole-4-carboxylate (EHTC) Carbon Steel / 1.0 M HCl 92% at 10⁻³ M jmaterenvironsci.com Mixed-Type jmaterenvironsci.com N/A

Interdisciplinary Research Incorporating this compound and Related Structures

The versatile chemical nature of substituted phenylcarbamates makes them valuable scaffolds in interdisciplinary research, bridging synthetic chemistry with medicinal chemistry, pharmacology, and materials science.

In medicinal chemistry, structurally similar compounds have been investigated for their biological activity. For example, derivatives of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate have been synthesized and evaluated as potent antimitotic agents for cancer therapy. nih.gov This research explores the structure-activity relationship, determining how modifications to the ring system or functional groups impact the compound's ability to inhibit cell division. nih.gov Other related heterocyclic structures have been designed as acetylcholinesterase inhibitors, with potential applications in treating neurodegenerative diseases. science.gov

In materials science, the nitro-substituted analogue, Ethyl (3-nitrophenyl)carbamate, has been noted for potential study in the development of new materials, where the nitro group could influence the compound's electrical properties. The synthesis of complex carbamates, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, serves as a key step in producing targeted therapeutic agents, demonstrating the link between process chemistry and pharmaceutical development. researchgate.net The study of such molecules often involves a combination of chemical synthesis, biological assays, and computational modeling to predict and understand their properties and mechanisms of action. science.gov

Q & A

Q. What validated analytical methods are recommended for detecting ethyl carbamate derivatives like Ethyl (5-amino-2-methylphenyl)carbamate in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) and isotopically labeled internal standards is the gold standard for detecting trace levels of carbamates in biological or food matrices. Collaborative studies have validated this method for sensitivity in the µg/kg range, particularly for ethyl carbamate in fermented beverages . High-performance liquid chromatography (HPLC) coupled with fluorescence detection, following pre-column derivatization using agents like 9-xanthydrol, is also effective for quantification in wine and spirits, achieving detection limits as low as 35 µg/L .

Q. What are the primary chemical pathways leading to the formation of ethyl carbamate derivatives in synthetic or biological systems?

Ethyl carbamate derivatives typically form via reactions between ethanol and nitrogenous precursors like urea, citrulline, or carbamyl phosphate. In synthetic chemistry, carbamates are often synthesized through nucleophilic substitution or condensation reactions involving amines and carbonylating agents. For example, homopropargyl alcohols and alkynes have been used in catalytic systems to generate structurally complex carbamate derivatives .

Q. What is the evidence for the genotoxic and carcinogenic potential of ethyl carbamate derivatives?

Ethyl carbamate is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC, with studies showing tumorigenicity in rodents via metabolic activation to vinyl carbamate. CYP2E1 enzyme activity is critical in this bioactivation, as CYP2E1-deficient mice exhibit reduced tumor incidence . Genotoxicity assays, including chromosomal aberration tests, confirm its clastogenic effects .

Advanced Research Questions

Q. How can experimental designs mitigate unintended ethyl carbamate formation during the synthesis of carbamate derivatives?

Mitigation strategies include:

  • Using food-grade urease to hydrolyze urea precursors in fermentation systems, reducing carbamate formation by up to 90% .
  • Selecting yeast strains (e.g., Saccharomyces cerevisiae mutants) that minimize urea excretion during fermentation .
  • Optimizing reaction conditions (pH, temperature) to inhibit ethanol-urea interactions, as carbamate formation accelerates exponentially above 20°C .

Q. How do researchers address contradictions in carcinogenicity data across different experimental models?

Discrepancies arise from metabolic differences (e.g., CYP2E1 expression levels) and co-exposure to tumor promoters. For example:

  • Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) post ethyl carbamate exposure increases skin tumor incidence in mice, highlighting synergistic carcinogenic effects .
  • Comparative studies using isotopic tracing (e.g., 14C-labeled ethyl carbamate) clarify metabolic pathways and species-specific bioactivation rates .

Q. What methodologies ensure robust validation of carbamate detection in interdisciplinary studies?

Key practices include:

  • Interlaboratory validation using AOAC International protocols, which establish reproducibility for GC-MS and HPLC methods .
  • Implementing isotope dilution assays with deuterated ethyl carbamate as an internal standard to correct for matrix effects .
  • Reporting limits of detection (LOD) and quantification (LOQ) in collaborative studies, ensuring compliance with regulatory thresholds (e.g., Canada’s 30 µg/kg limit in wine) .

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